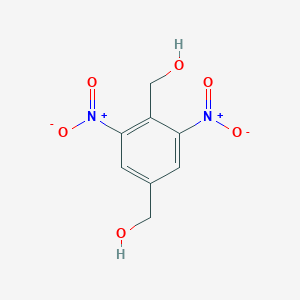

1,4-Benzenedimethanol, 2,6-dinitro-

Beschreibung

Historical Context and Emerging Research Trajectories in Substituted Benzene (B151609) Derivatives

The story of substituted benzene derivatives begins with the discovery of benzene itself by Michael Faraday in 1825. schoolwires.netyoutube.com The initial challenge for 19th-century chemists was to decipher its structure, a puzzle eventually solved by August Kekulé's proposal of a six-membered ring with alternating single and double bonds in 1872. schoolwires.netyoutube.com This discovery opened the door to understanding how substituting various functional groups onto the benzene ring could dramatically alter its chemical properties. schoolwires.netlibretexts.org

Early research focused on fundamental electrophilic aromatic substitution reactions, exploring how different substituents could direct incoming groups to specific positions on the ring (ortho, meta, or para) and either activate or deactivate the ring towards further reactions. libretexts.orgaip.org This foundational knowledge paved the way for the synthesis of a vast array of benzene derivatives with tailored properties.

Emerging research trajectories in this field are increasingly focused on creating highly functionalized benzene derivatives for specific, complex applications. This includes the development of novel polymers, advanced materials with unique electronic or optical properties, and new classes of ligands for catalysis. There is a growing interest in understanding the intricate interplay of multiple substituents on a single benzene ring and how their electronic and steric effects combine to produce novel chemical reactivity and physical characteristics.

Significance of Dinitro-substituted Benzenedimethanol Derivatives in Organic Synthesis and Materials Science

The presence of both nitro (NO2) and hydroxymethyl (CH2OH) groups on a benzene ring, as seen in 1,4-Benzenedimethanol (B118111), 2,6-dinitro-, imparts a unique combination of functionalities that are highly significant in both organic synthesis and materials science.

The dinitro substitution pattern is of particular interest. Nitro groups are strongly electron-withdrawing, which can significantly influence the reactivity of the benzene ring and the other substituents. libretexts.org This property is often exploited in the synthesis of energetic materials and dyes. For instance, dinitrophenols and dinitrocresols have historical applications, though their use is now highly regulated due to toxicity. nih.govwikipedia.orgcdc.govcanada.canj.gov

The two hydroxymethyl groups provide sites for polymerization. Diols, such as the parent compound 1,4-Benzenedimethanol, are crucial monomers for producing polyesters and polyurethanes. The rigidity of the benzene ring incorporated into a polymer backbone can enhance its thermal stability and mechanical strength.

The combination of these two types of functional groups in a single molecule like 1,4-Benzenedimethanol, 2,6-dinitro- creates a bifunctional building block. The nitro groups can be used as synthetic handles for further transformations, such as reduction to amino groups, which can then be used in a variety of coupling reactions. Simultaneously, the hydroxymethyl groups can participate in polymerization reactions. This dual reactivity makes such compounds valuable precursors for creating complex, functional polymers and materials. For example, a related compound, 2,6-Dinitrobenzene-1,4-dimethanol, has been investigated as a developer that can be used in the production of polymers with functional moieties. cymitquimica.com

Overview of Current Research Landscape and Academic Gaps for 1,4-Benzenedimethanol, 2,6-dinitro-

The current research landscape for 1,4-Benzenedimethanol, 2,6-dinitro- appears to be in its nascent stages. While there is extensive literature on its parent compound, 1,4-Benzenedimethanol, detailing its use as a monomer in polymer synthesis, specific research focusing on the dinitro-substituted derivative is less common. chemicalbook.comchemicalbook.comsigmaaldrich.comnih.govnist.govfishersci.com

Available information on 2,6-Dinitrobenzene-1,4-dimethanol, which shares a similar dinitro-benzenedimethanol core, indicates its potential as a developer for polymers. cymitquimica.com This suggests that the primary research interest in such compounds lies in materials science, particularly in the synthesis of specialty polymers where the nitro groups can impart specific properties or be used for further functionalization.

A significant academic gap exists in the detailed characterization and exploration of the synthetic utility of 1,4-Benzenedimethanol, 2,6-dinitro-. There is a need for more in-depth studies on:

Optimized Synthesis: While syntheses for related compounds exist, dedicated studies on efficient and scalable synthetic routes to 1,4-Benzenedimethanol, 2,6-dinitro- are needed.

Reaction Chemistry: A thorough investigation of its reactivity, exploring the selective transformation of the nitro and hydroxymethyl groups, would be highly valuable for its application as a versatile synthetic intermediate.

Polymer Chemistry: While its potential as a monomer is clear, detailed studies on the properties of polymers derived from 1,4-Benzenedimethanol, 2,6-dinitro- are lacking. Research into how the dinitro substitution affects the thermal, mechanical, and optical properties of the resulting polymers would be a significant contribution.

Material Applications: Beyond polymer synthesis, exploring its potential in other areas, such as in the development of energetic materials, nonlinear optical materials, or as a scaffold for supramolecular chemistry, remains an open field of inquiry.

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)-3,5-dinitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c11-3-5-1-7(9(13)14)6(4-12)8(2-5)10(15)16/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASUCLSXQHIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889066 | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-19-1 | |

| Record name | 2,6-Dinitro-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171809191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Benzenedimethanol, 2,6 Dinitro

Established Synthetic Pathways

Two principal strategies can be considered for the synthesis: the hydrolysis of a pre-functionalized halogenated precursor and the direct nitration of the parent diol, with the former being more synthetically viable.

This method represents a more controlled and common approach for preparing aromatic diols. The synthesis begins with a suitable precursor, such as p-xylene, which is first dinitrated and then halogenated at the benzylic positions before hydrolysis. The hydrolysis of the resulting 2,6-dinitro-1,4-bis(chloromethyl)benzene yields the final product.

The hydrolysis of benzylic halides is a well-established reaction. For instance, the non-nitrated analogue, 1,4-bis(bromomethyl)benzene (B118104), can be converted to 1,4-Benzenedimethanol (B118111). This reaction is achieved by heating with sodium carbonate in a mixture of 1,4-dioxane (B91453) and water at 80°C for approximately 3 hours. chemicalbook.com

For nitrated substrates, the presence of electron-withdrawing nitro groups facilitates nucleophilic substitution of the halogen. The hydrolysis of 4-nitrobenzyl chloride to 4-nitrobenzyl alcohol, a strong analogue for each side of the target precursor, proceeds in 77% yield when heated with a base catalyst at 75-80°C for 22 hours. dissertationtopic.net Similarly, other activated halo-aromatics, like 2,4,6-trinitrochlorobenzene, can be hydrolyzed under mild conditions, sometimes with just water at elevated temperatures (323 K), to form the corresponding phenol (B47542). shaalaa.com This suggests that the hydrolysis of 2,6-dinitro-1,4-bis(chloromethyl)benzene would proceed effectively under basic or even neutral aqueous conditions at moderate temperatures.

The direct nitration of 1,4-Benzenedimethanol presents significant chemical challenges. The standard nitrating conditions, which employ a strong acid mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃), are harsh on the benzylic alcohol functional groups. masterorganicchemistry.com

Under these strongly acidic conditions, the hydroxymethyl group is susceptible to protonation and subsequent elimination of water. This process would generate a reactive benzyl (B1604629) cation intermediate. This cation can lead to a variety of undesirable side reactions, including etherification with another alcohol molecule or uncontrolled Friedel-Crafts alkylation, likely resulting in a complex mixture of oligomeric or polymeric byproducts rather than the desired dinitro-diol. stackexchange.com

While direct nitration of 1,4-Benzenedimethanol is problematic, research into the controlled nitration of related precursors, such as benzyl chloride, has been conducted. For example, using a nitric acid system with a Nb₂O₅ catalyst at low temperatures (0–5°C) can yield mononitro products with a degree of control. dissertationtopic.net However, achieving selective dinitration at the 2 and 6 positions of the diol without side reactions remains a formidable synthetic hurdle.

Reaction Conditions and Parameter Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound, both in the nitration of the precursor and the final hydrolysis step.

For Hydrolysis: The choice of solvent and base is crucial for the efficient conversion of the halogenated precursor.

Solvents: Aqueous-organic co-solvent systems, such as 1,4-dioxane/water, are effective for dissolving the organic precursor while allowing the action of the aqueous base. chemicalbook.com For highly activated substrates, oil-in-water microemulsions using surfactants like cetyltrimethylammonium bromide (CTAB) have been shown to catalyze the hydrolysis of compounds like 2,4-dinitrochlorobenzene. pku.edu.cn

Reagents: A mild base like sodium carbonate is commonly used to neutralize the hydrohalic acid formed during the reaction and to promote the hydrolysis. chemicalbook.com For more resistant substrates, a stronger base like sodium hydroxide (B78521) may be employed.

For Nitration: The composition of the nitrating medium is the most critical factor.

Reagents: The classic nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The ratio of the acids and the water content (often defined as the Dehydrating Value of Sulfuric acid, or D.V.S.) must be carefully controlled to achieve the desired degree of nitration. vpscience.org Using acetic anhydride (B1165640) as a co-reagent can also influence the reaction, sometimes leading to milder conditions. googleapis.com

Solvents: The reaction is often run without a solvent ("neat"), but for better control, nitration-resistant solvents such as dichloromethane (B109758) may be used. googleapis.com

For Hydrolysis: Temperature and reaction time are interdependent parameters that must be optimized.

The hydrolysis of 1,4-bis(bromomethyl)benzene is completed in 3 hours at 80°C. chemicalbook.com

The analogous hydrolysis of 4-nitrobenzyl chloride requires a longer time of 22 hours at a similar temperature range of 75-80°C. dissertationtopic.net

The high reactivity of substrates with multiple nitro groups is demonstrated by the hydrolysis of 2,4,6-trinitrochlorobenzene, which occurs at a relatively low 50°C. shaalaa.com This suggests that the hydrolysis of 2,6-dinitro-1,4-bis(chloromethyl)benzene would likely require conditions within this range, with the exact time and temperature depending on the specific base and solvent system used.

For Nitration: Temperature control is paramount due to the highly exothermic nature of nitration. vpscience.org

Reactions are typically conducted at low temperatures to minimize side reactions and prevent runaway reactions.

Reported conditions for nitration of sensitive substrates often involve temperatures between -15°C and 10°C. googleapis.com For the nitration of benzyl chloride, a temperature of 0-5°C for 1.5 hours was employed. dissertationtopic.net Maintaining a low and stable temperature is key to achieving high selectivity and yield.

The following table summarizes typical reaction conditions found in related syntheses.

| Reaction Type | Precursor Example | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Hydrolysis | 1,4-bis(bromomethyl)benzene | Na₂CO₃, H₂O | 1,4-Dioxane | 80°C | 3 h | 80% | chemicalbook.com |

| Hydrolysis | 4-nitrobenzyl chloride | Base Catalyst | - | 75-80°C | 22 h | 77% | dissertationtopic.net |

| Nitration | Benzyl chloride | HNO₃, Nb₂O₅ | - | 0-5°C | 1.5 h | 94% | dissertationtopic.net |

| Nitration | Benzoic acid derivative | HNO₃, H₂SO₄ | n-Butyl acetate | -5 to 0°C | ~3 h | - | googleapis.com |

Purification and Isolation Techniques for Synthesized 1,4-Benzenedimethanol, 2,6-dinitro- and Intermediates

The final stage of the synthesis involves the isolation and purification of the desired product and any intermediates.

Recrystallization: This is the most common method for purifying the final solid product, 1,4-Benzenedimethanol, 2,6-dinitro-. The choice of solvent is critical and is determined by the product's solubility profile. Solvents such as ethanol, methanol, ethyl acetate, or mixtures including cyclohexane (B81311) are often effective for purifying aromatic alcohols and nitro compounds. chemicalbook.comorgsyn.org The crude product is dissolved in a minimum amount of hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals.

Column Chromatography: For the purification of synthetic intermediates, particularly if isomers are formed during the nitration of the precursor (e.g., dinitro-p-xylene isomers), column chromatography is a powerful technique. Silica gel is typically used as the stationary phase, with a solvent system (eluent) of appropriate polarity, such as a mixture of hexanes and ethyl acetate, used to separate the components based on their differential adsorption.

Extraction: Liquid-liquid extraction can be employed to separate the diol product from aqueous reaction mixtures or to remove impurities. For instance, after hydrolysis, the product can be extracted into an organic solvent like ethyl acetate. chemicalbook.com More advanced processes for purifying mixed diol streams may involve extraction with specific hydrophobic solvents followed by back-extraction into water or distillation. google.com

Green Chemistry Approaches in the Synthesis of Dinitrated Benzenedimethanols

In the absence of established methods for the synthesis of 1,4-Benzenedimethanol, 2,6-dinitro-, exploring green chemistry alternatives is a purely theoretical exercise. However, principles from green nitration of other aromatic compounds can be hypothetically applied.

Traditional nitration methods often involve corrosive acids and produce significant waste. psu.edu Green chemistry seeks to address these issues through various strategies.

Photochemical Nitration: One approach involves photochemical nitration. For example, the nitration of phenol and salicylic (B10762653) acid has been achieved using UV radiation in the presence of nitrite (B80452) ions. researchgate.net A similar system could potentially be adapted for 1,4-Benzenedimethanol, offering a milder reaction pathway that might minimize the oxidation of the hydroxymethyl groups.

Microwave-Assisted Nitration: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. The nitration of phenols has been successfully carried out using safer nitrating agents like calcium nitrate (B79036) in conjunction with microwave irradiation. This method can significantly reduce reaction times and improve energy efficiency.

Solid-Supported Catalysts: The use of solid-supported catalysts, such as zeolites, presents another green alternative. Zeolites can enhance para-selectivity in electrophilic aromatic substitution reactions and can often be recovered and reused, minimizing waste. psu.edu For the dinitration of 1,4-Benzenedimethanol, a zeolite catalyst could potentially offer better control over the reaction and reduce the need for strong, corrosive acids.

Table 2: Potential Green Chemistry Approaches for the Synthesis of Dinitrated Benzenedimethanols (Speculative)

| Approach | Reagents/Conditions | Potential Advantages |

| Photochemical Nitration | 1,4-Benzenedimethanol, NaNO₂, UV light | Milder conditions, potential for reduced oxidation |

| Microwave-Assisted Nitration | 1,4-Benzenedimethanol, Ca(NO₃)₂, microwave | Faster reaction times, improved energy efficiency |

| Solid-Supported Catalysis | 1,4-Benzenedimethanol, Nitrating agent, Zeolite catalyst | Catalyst recyclability, potentially higher selectivity, reduced acid waste |

Note: This table presents speculative applications of green chemistry principles to the synthesis of the target compound, as no specific literature exists.

Chemical Reactivity and Mechanistic Investigations of 1,4 Benzenedimethanol, 2,6 Dinitro

Reactivity Profile of the Nitro Aromatic System

The dinitrated benzene (B151609) ring in 1,4-Benzenedimethanol (B118111), 2,6-dinitro- is highly activated towards certain types of reactions due to the strong electron-withdrawing nature of the two nitro groups.

Nucleophilic Aromatic Substitution Reactions on the Dinitrated Benzene Ring

The presence of two nitro groups ortho and para to potential leaving groups on the benzene ring makes the system susceptible to nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the substitution. wikipedia.orgnih.gov While 1,4-Benzenedimethanol, 2,6-dinitro- does not have a typical leaving group like a halide, the principles of SNAr are relevant to its reactivity. For instance, reactions that might lead to the displacement of a nitro group are conceivable under specific conditions, although less common than with halogenated nitroaromatics. nih.gov The reactivity is enhanced because the negative charge of the intermediate can be delocalized onto the nitro groups. wikipedia.orgopenstax.org

The general mechanism for SNAr involves two main steps: addition of the nucleophile to form a resonance-stabilized carbanion, followed by elimination of the leaving group. openstax.org The rate of reaction is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. nih.gov

| Factors Influencing Nucleophilic Aromatic Substitution | |

| Factor | Effect on Reactivity |

| Electron-Withdrawing Groups | Strongly activate the ring towards nucleophilic attack, especially when positioned ortho or para to the leaving group. wikipedia.org |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. |

| Leaving Group Ability | A better leaving group (e.g., F > Cl > Br > I) enhances the rate of substitution. |

| Solvent | Polar aprotic solvents are often used to solvate the cation without strongly solvating the nucleophile. |

Reduction Pathways of Nitro Groups to Amino Functionalities

The reduction of the nitro groups in 1,4-Benzenedimethanol, 2,6-dinitro- to the corresponding amino groups is a significant transformation, leading to the formation of 2,6-diamino-1,4-benzenedimethanol. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org It is often efficient but may also reduce other functional groups if not controlled. youtube.com

Metal/Acid Systems: Reagents like iron (Fe) or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) are effective for reducing nitro groups to amines. commonorganicchemistry.comscispace.com These methods are generally milder and can offer better chemoselectivity. scispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide (B99878), or zinc dust with ammonium (B1175870) chloride can also be employed. wikipedia.orgscispace.com Sodium sulfide can sometimes be used for the selective reduction of one nitro group in a dinitro compound. spcmc.ac.in

The reduction can proceed through various intermediates, such as nitroso and hydroxylamino compounds, before reaching the final amine product. wikipedia.org Careful control of reaction conditions can sometimes allow for the isolation of these intermediates.

| Common Reagents for Nitro Group Reduction | |

| Reagent | Typical Conditions and Notes |

| H₂/Pd/C | Catalytic hydrogenation, often at atmospheric or elevated pressure. Can also reduce other functional groups. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | A classic and often cost-effective method. commonorganicchemistry.com |

| Sn/HCl | Another common metal/acid system. scispace.com |

| SnCl₂ | A milder reducing agent, useful for selective reductions. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Often used in aqueous solutions. wikipedia.org |

| Zn/NH₄Cl | A neutral reduction method. wikipedia.org |

Reactivity of Benzylic Hydroxyl Groups

The two benzylic hydroxyl groups in 1,4-Benzenedimethanol, 2,6-dinitro- are primary alcohols and can undergo typical reactions of this functional group.

Derivatization Reactions of the Hydroxyl Moieties (e.g., Esterification, Etherification)

The hydroxyl groups can be readily derivatized to form esters and ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) will yield the corresponding diester. nih.govresearchgate.net Carboxylic acids can also be used under acidic catalysis (Fischer esterification), though this is a reversible process.

Etherification: Treatment with an alkyl halide in the presence of a strong base (like sodium hydride) via the Williamson ether synthesis will produce the corresponding diether.

These derivatization reactions are useful for modifying the physical and chemical properties of the molecule. nih.gov

Substitution Reactions Involving the Hydroxyl Groups (e.g., Halogenation)

The benzylic hydroxyl groups can be replaced by other functional groups, most notably halogens.

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl groups to the corresponding benzyl (B1604629) chlorides or bromides. These reactions typically proceed through an intermediate that facilitates the displacement of the hydroxyl group.

These halogenated derivatives can then serve as substrates for a variety of nucleophilic substitution reactions.

Intramolecular and Intermolecular Reaction Pathways

The presence of multiple reactive functional groups on the same molecule allows for the possibility of both intramolecular and intermolecular reactions.

Intramolecular Reactions: Under certain conditions, one of the hydroxyl groups could potentially react with a functional group on the same molecule. For example, if one of the nitro groups is reduced to an amine, an intramolecular condensation could occur. However, given the geometry of 1,4-Benzenedimethanol, 2,6-dinitro-, such intramolecular reactions might be sterically hindered.

Intermolecular Reactions: The molecule can react with other molecules of the same type to form polymers. For instance, polyesterification could occur where the hydroxyl groups of one molecule react with the carboxyl groups (if the hydroxyls are oxidized) of another. Similarly, if the hydroxyl groups are converted to good leaving groups, intermolecular ether formation could lead to polyethers. The parent compound, 1,4-Benzenedimethanol, is known to be a monomer in the synthesis of certain polymers. sigmaaldrich.comsigmaaldrich.com

The specific reaction pathway that is favored will depend on the reaction conditions, including the reagents used, temperature, and concentration.

Lack of Publicly Available Data on the

A thorough review of scientific literature and chemical databases reveals a significant gap in the available information regarding the chemical compound 1,4-Benzenedimethanol, 2,6-dinitro-. Specifically, there is no publicly accessible research detailing the kinetic and thermodynamic aspects of its chemical transformations.

Efforts to locate detailed research findings, including data on reaction rates, activation energies, equilibrium constants, and other relevant kinetic and thermodynamic parameters for this specific compound, have been unsuccessful. While information exists for the related, but structurally distinct, compounds 1,4-benzenedimethanol and 2,6-dinitrotoluene, this information cannot be extrapolated to accurately describe the behavior of 1,4-Benzenedimethanol, 2,6-dinitro-.

Consequently, it is not possible to provide an article with the requested detailed sections on the "Kinetic and Thermodynamic Aspects of Key Transformations" for 1,4-Benzenedimethanol, 2,6-dinitro-. The absence of empirical data precludes the creation of scientifically accurate data tables and in-depth discussion on this topic.

Further experimental research would be required to elucidate the chemical reactivity and mechanistic pathways of 1,4-Benzenedimethanol, 2,6-dinitro- and to generate the kinetic and thermodynamic data necessary for a comprehensive analysis.

Advanced Spectroscopic Characterization of 1,4 Benzenedimethanol, 2,6 Dinitro

Vibrational Spectroscopy

Vibrational spectroscopy provides a window into the molecular vibrations of 1,4-Benzenedimethanol (B118111), 2,6-dinitro-, allowing for the identification of its constituent functional groups and the study of intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 1,4-Benzenedimethanol, 2,6-dinitro-, the infrared spectrum displays a series of absorption bands that are characteristic of its structure. The presence of hydroxyl (-OH) groups is confirmed by a broad absorption band in the region of 3400-3200 cm⁻¹. The aromatic nature of the compound is indicated by the C-H stretching vibrations typically observed between 3100 and 3000 cm⁻¹ and the C=C stretching vibrations within the benzene (B151609) ring, which appear in the 1600-1450 cm⁻¹ region. The nitro (-NO₂) groups, which are significant features of this molecule, are identified by their characteristic symmetric and asymmetric stretching vibrations.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H (hydroxyl) | 3400-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C=C (aromatic) | 1600-1450 |

| NO₂ (nitro) | Asymmetric: 1550-1500, Symmetric: 1350-1300 |

| C-O (alcohol) | 1260-1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR spectroscopy, FT-Raman spectroscopy provides further insights into the molecular vibrations of 1,4-Benzenedimethanol, 2,6-dinitro-. The Raman spectrum is particularly useful for observing the vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The symmetric stretching of the nitro groups typically gives rise to a strong band in the Raman spectrum. Vibrations of the benzene ring are also prominent, providing information about the substitution pattern.

| Molecular Vibration | Raman Shift (cm⁻¹) |

| Aromatic Ring Vibrations | ~1600, ~1000 (ring breathing) |

| Symmetric NO₂ Stretch | ~1350 |

| C-H Bending | ~1100 |

Analysis of Hydrogen Bonding Interactions through Vibrational Shifts

The presence of both hydroxyl (-OH) and nitro (-NO₂) groups in 1,4-Benzenedimethanol, 2,6-dinitro- creates the potential for both intramolecular and intermolecular hydrogen bonding. These interactions can be studied by analyzing the shifts in the vibrational frequencies of the involved functional groups. In the FT-IR spectrum, the broadness of the O-H stretching band is a classic indicator of hydrogen bonding. The position of this band can shift to lower wavenumbers as the strength of the hydrogen bond increases. Similarly, the frequencies of the nitro group stretching vibrations can be affected by hydrogen bonding, as the electron density around the nitro group is altered. The precise analysis of these shifts allows for a deeper understanding of the supramolecular structure of the compound in its solid state or in solution.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of 1,4-Benzenedimethanol, 2,6-dinitro- by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy reveals the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. The UV-Vis spectrum of 1,4-Benzenedimethanol, 2,6-dinitro- is expected to be dominated by absorptions arising from the substituted benzene ring. The presence of both the hydroxymethyl (-CH₂OH) and the nitro (-NO₂) groups on the benzene ring influences the energy of the π → π* and n → π* transitions. The nitro groups, being strong electron-withdrawing groups, are known to cause a red shift (a shift to longer wavelengths) of the absorption bands of the benzene ring.

| Electronic Transition | Approximate λmax (nm) | Chromophore |

| π → π | ~280 | Benzene ring |

| n → π | ~340 | Nitro group |

Fluorescence Emission Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is used to investigate the luminescent properties of a compound. Upon absorption of light, an excited molecule can return to its ground state by emitting a photon. The resulting fluorescence emission spectrum provides information about the excited state of the molecule. For many nitroaromatic compounds, fluorescence is often weak or quenched due to efficient intersystem crossing to the triplet state. The presence of the nitro groups in 1,4-Benzenedimethanol, 2,6-dinitro- would likely lead to significant quenching of fluorescence. However, a detailed study of its emission properties, if any, would require experimental investigation to determine the excitation and emission wavelengths and the fluorescence quantum yield.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Implied Standard Technique)

NMR spectroscopy is a fundamental technique for the elucidation of molecular structure. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

No experimental ¹H NMR data for 1,4-Benzenedimethanol, 2,6-dinitro- is currently available in the public domain. Such a spectrum would be expected to reveal the chemical shifts, integration, and coupling patterns of the protons on the aromatic ring and the hydroxymethyl groups. This information would be crucial for confirming the substitution pattern and the conformation of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Similarly, no ¹³C NMR spectra for 1,4-Benzenedimethanol, 2,6-dinitro- have been published. A ¹³C NMR spectrum would identify the number of unique carbon environments in the molecule and their chemical shifts, providing direct insight into the carbon framework. The chemical shifts of the aromatic and aliphatic carbons would be significantly influenced by the presence of the nitro and hydroxymethyl substituents.

Crystallographic and Solid State Structural Elucidation of 1,4 Benzenedimethanol, 2,6 Dinitro

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This analysis would provide a wealth of information about the molecular structure and packing of 1,4-Benzenedimethanol (B118111), 2,6-dinitro-.

Determination of Crystal System and Space Group

The initial step in single-crystal X-ray analysis involves determining the crystal system and space group. The crystal system classifies the crystal based on its rotational symmetry and the parameters of its unit cell. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. The space group provides a more detailed description of the symmetry elements within the crystal, including translations, rotations, and reflections.

Precise Determination of Lattice Parameters and Unit Cell Contents

Once the crystal system is identified, the precise lattice parameters (the lengths of the sides of the unit cell, a, b, and c, and the angles between them, α, β, and γ) are determined. The volume of the unit cell can then be calculated. By knowing the density of the crystal and the molecular weight of the compound (228.16 g/mol for C₈H₈N₂O₆), the number of molecules within the unit cell (Z) can be determined.

Table 1: Hypothetical Crystallographic Data for 1,4-Benzenedimethanol, 2,6-dinitro-

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elucidation of Molecular Conformation and Geometrical Parameters in the Crystalline State

The primary output of a single-crystal X-ray diffraction experiment is the electron density map of the unit cell, from which the positions of the individual atoms can be determined. This allows for the precise elucidation of the molecular conformation in the solid state. Key geometrical parameters such as bond lengths, bond angles, and torsion angles are obtained. For 1,4-Benzenedimethanol, 2,6-dinitro-, this would reveal the orientation of the two hydroxymethyl groups and the two nitro groups relative to the benzene (B151609) ring and to each other.

Table 2: Selected Hypothetical Bond Lengths and Angles for 1,4-Benzenedimethanol, 2,6-dinitro-

| Bond/Angle | Value |

|---|---|

| C-C (aromatic) (Å) | Data not available |

| C-N (Å) | Data not available |

| N-O (Å) | Data not available |

| C-C (exocyclic) (Å) | Data not available |

| C-O (Å) | Data not available |

| O-H (Å) | Data not available |

| C-N-O (°) | Data not available |

| O-N-O (°) | Data not available |

Analysis of Intermolecular Interactions, including Hydrogen Bonds and π-Stacking

The way molecules pack in a crystal is governed by intermolecular interactions. In the case of 1,4-Benzenedimethanol, 2,6-dinitro-, the presence of hydroxyl (-OH) groups suggests the formation of hydrogen bonds, which are strong directional interactions that would significantly influence the crystal packing. The nitro groups (-NO₂) can also act as hydrogen bond acceptors. Furthermore, the aromatic benzene ring can participate in π-stacking interactions, where the electron-rich π systems of adjacent rings interact. The analysis would involve identifying the types, geometries, and energies of these interactions.

Powder X-ray Diffraction for Polymorphic Studies and Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. nih.gov While single-crystal XRD provides information on a single crystal, PXRD provides an diffraction pattern that is characteristic of the crystalline phases present in a powder sample. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can have different physical properties. jpionline.org PXRD is a primary tool for identifying and distinguishing between different polymorphic forms of a substance, as each polymorph will produce a unique diffraction pattern. nih.gov By comparing the experimental PXRD pattern of a sample of 1,4-Benzenedimethanol, 2,6-dinitro- to reference patterns, one could identify the crystalline phase or determine if a mixture of polymorphs is present. researchgate.net

Supramolecular Architectures and Crystal Engineering Principles

The study of the crystal structure of 1,4-Benzenedimethanol, 2,6-dinitro- would fall under the umbrella of supramolecular chemistry and crystal engineering. These fields aim to understand and predict how molecules assemble into larger, ordered structures. The combination of hydrogen bonding donors (-OH) and acceptors (-NO₂), along with the potential for π-stacking, would make this molecule an interesting target for crystal engineering studies. By understanding the interplay of these intermolecular forces, it might be possible to design and synthesize new crystalline forms with desired properties.

Computational and Theoretical Studies on 1,4 Benzenedimethanol, 2,6 Dinitro

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is employed to investigate the fundamental properties of 1,4-Benzenedimethanol (B118111), 2,6-dinitro-, including its most stable three-dimensional structure and electronic characteristics.

The first step in a computational study is to determine the molecule's most stable structure, or ground-state geometry. This is achieved through geometry optimization, a process that systematically alters the positions of atoms to find the arrangement with the lowest possible energy. For a flexible molecule like 1,4-Benzenedimethanol, 2,6-dinitro-, this process also involves conformational analysis to identify the most stable orientation of its rotatable bonds, particularly the C-C bonds of the hydroxymethyl groups and the C-N bonds of the nitro groups.

Table 1: Expected Key Geometric Parameters for 1,4-Benzenedimethanol, 2,6-dinitro- This table presents theoretically anticipated values based on the known effects of nitro and hydroxymethyl substituents on a benzene (B151609) ring.

| Parameter | Expected Value/Range | Rationale |

| C-NO₂ Bond Length | ~1.47 - 1.49 Å | Typical for nitroarenes, indicating a single bond with some double bond character due to resonance. |

| O-N-O Angle | ~123° - 126° | Characteristic of the nitro group. |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å | Slight variations from the standard 1.39 Å of benzene due to electronic push/pull of substituents. |

| C-CH₂OH Bond Length | ~1.51 - 1.53 Å | Standard sp²-sp³ carbon-carbon single bond length. |

| Dihedral Angle (Ring-NO₂) | Non-zero | Steric hindrance from adjacent -CH₂OH groups likely forces the nitro groups to twist out of the benzene plane. |

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies greater stability and lower chemical reactivity. nih.gov

The introduction of two strongly electron-withdrawing nitro (-NO₂) groups to the 1,4-Benzenedimethanol framework is predicted to have a profound effect on the frontier orbitals. These groups significantly lower the energy levels of both the HOMO and the LUMO. The resulting HOMO-LUMO gap is expected to be smaller compared to the parent molecule, suggesting that 1,4-Benzenedimethanol, 2,6-dinitro- is more reactive and less kinetically stable. icm.edu.pl This increased reactivity is a hallmark of many nitroaromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors Values are illustrative and represent a qualitative comparison based on known substituent effects.

| Property | 1,4-Benzenedimethanol (Parent) | 1,4-Benzenedimethanol, 2,6-dinitro- (Predicted) | Implication of Dinitro Substitution |

| HOMO Energy | Higher (e.g., ~ -6.5 eV) | Lower (e.g., ~ -8.0 eV) | Reduced electron-donating ability. |

| LUMO Energy | Higher (e.g., ~ -1.0 eV) | Significantly Lower (e.g., ~ -3.5 eV) | Enhanced electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Larger (e.g., ~ 5.5 eV) | Smaller (e.g., ~ 4.5 eV) | Increased chemical reactivity, lower kinetic stability. |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electron density on the surface of a molecule. It is an invaluable tool for identifying the regions that are rich or poor in electrons, thereby predicting sites for electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. nih.gov

On an MEP map:

Red regions indicate high electron density (negative potential) and are susceptible to electrophilic attack.

Blue regions indicate low electron density (positive potential) and are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For 1,4-Benzenedimethanol, 2,6-dinitro-, the MEP map is expected to show highly negative potential (deep red) localized around the oxygen atoms of the two nitro groups. These sites are the primary centers for interaction with electrophiles or hydrogen bond donors. The oxygen atoms of the hydroxymethyl groups would also exhibit negative potential, but likely to a lesser extent. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the hydroxymethyl groups, making them susceptible to nucleophilic attack or hydrogen bond acceptance. This distinct charge distribution is crucial for predicting how the molecule will interact with other reagents, solvents, or biological receptors. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It goes beyond simple orbital energies to quantify specific interactions, such as charge transfer and hydrogen bonding, which are fundamental to molecular stability and structure.

Hydrogen bonding is a critical non-covalent interaction that dictates the structure and properties of molecules. NBO analysis can identify and quantify the strength of these bonds. In 1,4-Benzenedimethanol, 2,6-dinitro-, several types of hydrogen bonds are possible:

Intramolecular Hydrogen Bonding: The proximity of the hydroxymethyl groups to the nitro groups allows for the possibility of an intramolecular hydrogen bond forming between the hydrogen of a -CH₂OH group and an oxygen of an adjacent -NO₂ group. NBO analysis can confirm the existence of this interaction by identifying an orbital overlap between the lone pair of the oxygen atom and the antibonding orbital of the O-H bond.

Intermolecular Hydrogen Bonding: In a condensed phase (solid or liquid), molecules can interact with each other. The primary intermolecular hydrogen bond would involve the hydroxyl hydrogen of one molecule acting as a donor to a nitro oxygen or hydroxyl oxygen of a neighboring molecule. These interactions are responsible for forming the crystal lattice and influence properties like melting point and solubility. researchgate.net

NBO analysis quantifies the strength of these interactions through the second-order perturbation energy, E(2), which measures the stabilization energy resulting from the charge transfer between the donor and acceptor orbitals.

Hyperconjugation refers to the stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital into an adjacent empty antibonding orbital. NBO analysis is the standard method for evaluating these interactions. dergipark.org.tr

In 1,4-Benzenedimethanol, 2,6-dinitro-, key hyperconjugative interactions include:

π → π Interactions:* Delocalization of π-electrons within the aromatic ring.

σ → π and π → σ Interactions:** Delocalization between the ring and the substituent groups.

n → π and n → σ Interactions:** Delocalization involving the lone pairs (n) on the oxygen atoms of both the nitro and hydroxymethyl groups.

The strong electron-withdrawing nature of the nitro groups facilitates significant charge delocalization from the benzene ring and the hydroxymethyl groups towards the C-NO₂ moieties. NBO analysis would reveal large stabilization energies, E(2), for interactions involving the donation of electron density from the π-orbitals of the ring into the antibonding π*-orbitals of the N=O bonds. This extensive charge delocalization is a key factor contributing to the electronic properties and reactivity of the molecule.

Topological Studies of Electron Density

Topological analysis of the electron density provides a powerful method for understanding chemical bonding and non-covalent interactions based on the fundamental properties of the electron density itself.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a computational tool derived from the electron density and its gradient, which is used to identify and visualize non-covalent interactions (NCIs) in real space. wikipedia.org The method is based on the principle that weak interactions are characterized by low electron density and a small reduced density gradient. wikipedia.org

A common visualization technique involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian. This plot reveals characteristic spikes that correspond to different types of interactions. These interactions are then mapped onto the molecular structure using a color scale:

Blue: Strong attractive interactions, such as hydrogen bonds.

Green: Weak, delocalized interactions, typically van der Waals forces. researchgate.net

Red: Strong repulsive interactions, indicating steric clashes. researchgate.net

For 1,4-Benzenedimethanol, 2,6-dinitro-, an RDG analysis would be particularly insightful. The proximity of the hydroxyl protons of the methanol groups to the oxygen atoms of the ortho-nitro groups suggests the high likelihood of intramolecular hydrogen bonds. The RDG analysis would visualize these as blue-colored isosurfaces between the O-H and O-N groups. Green surfaces would be expected across the benzene ring and between other non-bonded atoms, while red patches would likely appear between the bulky adjacent substituents, indicating steric repulsion that influences the molecule's preferred conformation.

| Interaction Type | Expected sign(λ₂)ρ (a.u.) Range | Visual Isosurface Color | Location in Molecule |

|---|---|---|---|

| Intramolecular Hydrogen Bond | -0.02 to -0.01 | Blue | Between hydroxyl H and nitro O |

| van der Waals Interaction | -0.01 to +0.01 | Green | Across the phenyl ring surface |

| Steric Clash | +0.01 to +0.02 | Red | Between adjacent nitro and hydroxymethyl groups |

Atoms in Molecules (AIM) Theory for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the molecular electron density into atomic basins, allowing for the analysis of atomic properties and the characterization of chemical bonds. A key feature of AIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at a BCP are used to classify the nature of the interaction:

Covalent Bonds: Characterized by high ρ(r) and a large, negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.

Closed-Shell Interactions: (e.g., ionic bonds, hydrogen bonds, van der Waals forces) are characterized by low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density in the internuclear region.

In the context of 1,4-Benzenedimethanol, 2,6-dinitro-, AIM analysis would be used to locate the BCPs for all covalent bonds. More importantly, it would be used to find and characterize the BCP corresponding to the predicted intramolecular hydrogen bond between the hydroxyl hydrogen and a nitro-group oxygen. The parameters at this BCP would be expected to show low electron density and a positive Laplacian, confirming a weak, closed-shell interaction characteristic of hydrogen bonding.

| Bond/Interaction | Typical Electron Density ρ(r) (a.u.) | Typical Laplacian ∇²ρ(r) (a.u.) | Interaction Type |

|---|---|---|---|

| C-C (aromatic) | ~0.30 | ~ -0.80 | Covalent |

| C-N | ~0.25 | ~ -0.60 | Covalent |

| O-H···O (H-bond) | ~0.02 | ~ +0.07 | Closed-Shell (Attractive) |

Electron Localization Function (ELF) for Electron Pair Probability

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. researchgate.net ELF values range from 0 to 1, where a value close to 1 indicates high localization (typical for core electrons, covalent bonds, and lone pairs), and lower values signify regions of delocalized electrons. researchgate.net

The topological analysis of the ELF scalar field partitions the molecular space into basins of attractors. These basins provide a chemically intuitive picture of the molecule's electronic structure. For 1,4-Benzenedimethanol, 2,6-dinitro-, ELF analysis would be expected to reveal:

Core basins around the carbon, nitrogen, and oxygen atoms.

Disynaptic basins corresponding to the covalent bonds (C-C, C-H, C-N, N-O, C-O, O-H).

Monosynaptic basins corresponding to the lone pairs on the oxygen atoms of both the hydroxyl and nitro groups. nih.gov

The characterization of the intramolecular hydrogen bond via ELF would involve analyzing the region between the proton donor (O-H) and acceptor (nitro O). This region would show a depletion of electron localization compared to a covalent bond, and the bifurcation of the valence basin of the hydrogen atom is a key indicator of hydrogen bonding. For weak interactions, the core and valence electrons bifurcation index is positive. researchgate.netsibran.ru

| Basin Type | Description | Expected Integrated Electron Population (e) |

|---|---|---|

| C(K) | Carbon core shell | ~2.0 |

| V(C,C) | Carbon-Carbon bond | ~2.0 - 2.8 (aromatic) |

| V(O) | Oxygen lone pairs | ~2.5 - 3.0 per lone pair |

| V(H) | Hydrogen basin involved in H-bond | < 2.0 |

Potential Energy Surface (PES) Scan Analysis for Conformational Energetics

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational flexibility of a molecule and identify its stable isomers and the energy barriers between them. q-chem.com This is achieved by systematically varying a specific geometric coordinate, such as a bond length, bond angle, or dihedral angle, while optimizing the remaining geometry at each step. q-chem.comreadthedocs.io

For 1,4-Benzenedimethanol, 2,6-dinitro-, PES scans would be essential for understanding the rotational freedom of the hydroxymethyl (-CH₂OH) and nitro (-NO₂) substituents. Key dihedral angles to scan would include:

The angle defining the rotation of the nitro groups relative to the benzene ring.

The angle defining the rotation of the hydroxymethyl groups relative to the ring.

The C-O bond rotation within the hydroxymethyl groups.

These scans would reveal the energetic landscape of the molecule. The global minimum energy conformer would likely be one that maximizes the stability from the intramolecular hydrogen bond while minimizing steric repulsion. The peaks on the PES plot would represent the transition states for rotation, and their height would correspond to the energy barrier for that conformational change. This analysis is crucial for determining the most likely structure of the molecule at a given temperature. nih.gov

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 0.0 | Stable Conformer (e.g., H-bond formation) |

| 90 | 5.2 | Transition State (Steric hindrance, broken H-bond) |

| 180 | 1.5 | Local Minimum Conformer |

Simulation of Spectroscopic Data (FT-IR, FT-Raman, UV-Vis) for Experimental Validation

Computational chemistry allows for the simulation of various spectra, which can be compared with experimental data to validate the accuracy of the computed molecular structure and electronic properties. researchgate.net Density Functional Theory (DFT) is widely used for these simulations. nih.gov

FT-IR and FT-Raman Spectroscopy: The simulation of vibrational spectra involves calculating the harmonic frequencies of the molecule's normal modes of vibration. For 1,4-Benzenedimethanol, 2,6-dinitro-, key predicted vibrational bands would include:

O-H stretching: Expected to be a broad band, shifted to a lower frequency due to the intramolecular hydrogen bonding.

N-O stretching: Characteristic symmetric and asymmetric stretching modes of the NO₂ groups.

C-H stretching: Aromatic and aliphatic C-H stretches.

C=C stretching: Vibrations associated with the benzene ring.

C-N stretching: Vibration of the bond connecting the nitro group to the ring.

UV-Vis Spectroscopy: The simulation of the electronic spectrum is typically performed using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The presence of the nitro groups (strong chromophores) and the benzene π-system would likely result in significant π→π* and n→π* transitions, with absorption maxima (λ_max) predicted in the UV region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3450 (H-bonded) | Hydroxyl Stretch |

| ν_asym(NO₂) | ~1530 | Asymmetric NO₂ Stretch |

| ν_sym(NO₂) | ~1350 | Symmetric NO₂ Stretch |

| ν(C=C) | ~1600, ~1480 | Aromatic Ring Stretch |

Prediction and Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Computational methods can predict the NLO response of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ekb.eg Molecules with large hyperpolarizability values are considered promising NLO candidates. researchgate.net

A common structural motif for high NLO activity is a donor-π-acceptor (D-π-A) system. In 1,4-Benzenedimethanol, 2,6-dinitro-, the molecule possesses strong electron-withdrawing nitro groups (acceptors) and weakly electron-donating hydroxymethyl groups (donors) connected through the benzene π-system. This arrangement suggests that the molecule could exhibit a significant NLO response. DFT calculations would be used to compute the α and β tensors. The magnitude of the total first hyperpolarizability (β_tot) is a critical indicator of the second-order NLO activity. nih.gov

| Property | Illustrative Dinitro Compound (esu) | Urea (esu) |

|---|---|---|

| Dipole Moment (μ) | ~7.5 x 10⁻¹⁸ | 1.37 x 10⁻¹⁸ |

| Mean Polarizability (α) | ~66 x 10⁻²⁴ | ~5 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) | ~368 x 10⁻³¹ | 0.37 x 10⁻³⁰ |

Derivatives and Analogues of 1,4 Benzenedimethanol, 2,6 Dinitro

Synthesis and Characterization of Mononitro- and Tetranitro- Analogues

Structural Modifications of the Hydroxyl Groups (e.g., Alkyl Ethers, Esters)

There is no available information on the chemical modification of the hydroxyl groups of 1,4-Benzenedimethanol (B118111), 2,6-dinitro- to form alkyl ethers or esters. Research detailing the reaction conditions, catalysts, and characterization of such derivatives has not been found.

Structure-Activity/Property Relationship Studies in Substituted Systems

Given the absence of synthesized and characterized derivatives, no structure-activity or structure-property relationship studies for substituted systems of 1,4-Benzenedimethanol, 2,6-dinitro- have been published.

Future Research Directions and Unexplored Avenues for 2,6 Dinitro 1,4 Benzenedimethanol

The chemical compound 1,4-Benzenedimethanol (B118111), 2,6-dinitro- holds potential for specialized applications, yet its full scope remains a subject for future scientific inquiry. The following sections outline key areas where further research could yield significant advancements, from its synthesis to its ultimate environmental fate.

Q & A

Q. What are the standard synthetic routes for 1,4-Benzenedimethanol and its derivatives?

1,4-Benzenedimethanol is synthesized via Friedel–Crafts alkylation using Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to create hyper-crosslinked polymers (HCP-BDM) . For derivatives like fluorinated analogs (e.g., 2,3,5,6-tetrafluoro-1,4-benzenedimethanol), nucleophilic aromatic substitution or direct fluorination of the parent compound is employed, often requiring anhydrous conditions and controlled stoichiometry . In polymer chemistry, it acts as an initiator in ring-opening polymerization (ROP) of lactones using catalysts like tin(II) ethylhexanoate (Sn(Oct)₂) .

Q. Which spectroscopic and analytical techniques are critical for characterizing 1,4-Benzenedimethanol?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure, with hydroxyl protons typically appearing at δ 1.5–2.5 ppm and aromatic protons at δ 6.5–7.5 ppm .

- Mass Spectrometry (MS): MALDI-ToF MS determines molecular weight (138.16 g/mol for the parent compound) and fragmentation patterns .

- Differential Scanning Calorimetry (DSC): Measures thermal transitions (e.g., melting point: 114–118°C) .

Q. What safety protocols are essential when handling 1,4-Benzenedimethanol?

- Use chemical-impermeable gloves and ventilation to avoid inhalation of vapors or dust .

- Store at room temperature in airtight containers, away from ignition sources .

- In case of spills, evacuate the area and use inert absorbents (e.g., sand) for cleanup .

Advanced Research Questions

Q. How does 1,4-Benzenedimethanol function as a chain extender in copolymer synthesis?

In polyurethane and silicone-urea-urethane copolymers, the diol groups of 1,4-benzenedimethanol react with isocyanates to form urethane linkages. Reaction efficiency depends on stoichiometry, catalyst (e.g., dibutyltin dilaurate), and temperature (optimized at 60–80°C). Excess diol can lead to cross-linking, altering mechanical properties .

Q. What mechanistic insights explain its role in Friedel–Crafts alkylation for hyper-crosslinked polymers (HCP-BDM)?

Friedel–Crafts alkylation involves electrophilic substitution where 1,4-benzenedimethanol’s hydroxymethyl groups act as alkylating agents. Lewis acids (e.g., FeCl₃) polarize C–O bonds, generating carbocations that attack aromatic rings. Cross-linking density is controlled by reaction time (12–24 hrs) and monomer-to-crosslinker ratios (e.g., 1:2) .

Q. How do computational methods (e.g., DFT) enhance understanding of its reactivity?

Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C–O: ~340 kJ/mol) and predicts transition states in oxidation or esterification reactions. Molecular dynamics simulations model polymer chain flexibility, showing that fluorinated derivatives exhibit lower free volume due to steric hindrance from fluorine atoms .

Q. What challenges arise in synthesizing fluorinated derivatives, and how do they impact applications?

Fluorination introduces electron-withdrawing effects, reducing reactivity in nucleophilic reactions. For 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, harsh conditions (e.g., HF/pyridine) are required, posing safety risks. However, fluorinated polymers exhibit enhanced thermal stability (decomposition >300°C) and chemical resistance, making them suitable for high-performance coatings .

Q. How do competing reaction mechanisms (e.g., E2) influence catalytic applications?

In base-catalyzed elimination (E2), 1,4-benzenedimethanol’s hydroxyl groups can undergo deprotonation, forming alkoxide intermediates that participate in β-elimination. Competing pathways are pH-dependent: at high pH (>10), elimination dominates, while neutral conditions favor condensation reactions. Kinetic studies using deuterated analogs help distinguish mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.